

Application of AB8939 in Cytarabine-Resistant Acute Myeloid Leukemia (AML) Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AB8939 is a novel, synthetic small molecule microtubule inhibitor with potent anti-proliferative activity against acute myeloid leukemia (AML) cells, including those resistant to the standard-of-care chemotherapy, cytarabine (Ara-C).[1][2] Its unique mechanism of action allows it to circumvent common resistance pathways, making it a promising therapeutic candidate for relapsed and refractory AML.[3][4] These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing **AB8939** in cytarabine-resistant AML models.

AB8939's primary mechanism of action is the destabilization of microtubules by binding to the colchicine-binding site on the beta-subunit of tubulin.[5] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5] A key advantage of AB8939 is its ability to overcome multidrug resistance mediated by P-glycoprotein (Pgp) and its lack of deactivation by myeloperoxidase (MPO), an enzyme that can inactivate other tubulin inhibitors like vinca alkaloids.[1][2][3] Furthermore, AB8939 has shown the ability to target cancer stem cells by inhibiting aldehyde dehydrogenase (ALDH).[6][7]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of AB8939 in AML Blasts



Cell Type	IC50 Range	Percenta ge of Sensitive Blasts (IC50 ≤ 500 nM)	Percenta ge of Very Sensitive Blasts (IC50 ≤ 100 nM)	Percenta ge of Highly Sensitive Blasts (IC50 ≤ 10 nM)	Cytarabin e Resistanc e Status	Referenc e
Blasts from AML Patients	1.4 nM to 1.0 μM	66.7%	44%	11%	N/A	[2]
Cytarabine -Resistant AML Blasts (IC50 > 5 μΜ)	N/A	66%	N/A	N/A	Resistant	[2]

Table 2: In Vivo Efficacy of AB8939 in Cytarabine-Resistant Patient-Derived Xenograft (PDX) Models



AML Model	Treatment Group	Outcome	Timepoint	Reference
Ara-C Resistant PDX	AB8939 (single agent)	Significantly decreased blast concentration in blood and bone marrow; decreased tumor growth relative to Ara-C.	41 days post- graft	[1]
Azacitidine Resistant PDX	AB8939 (single agent)	Substantially decreased blast concentration in blood, bone marrow, and spleen relative to azacitidine.	38 days (blood) & 52 days (bone marrow, spleen) post-graft	[1]
MECOM- rearranged PDX	AB8939 + Venetoclax	Additive effect on increasing survival.	N/A	[8]
MECOM- rearranged PDX	AB8939 + Azacitidine (Vidaza®)	Additive effect on increasing survival.	N/A	[8]
Human PDX AML Model	AB8939	Eradication of Leukemia Cancer Stem Cells.	N/A	[8]

Experimental Protocols

Protocol 1: In Vitro Anti-proliferative Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of **AB8939** in AML cell lines or primary patient samples.



Materials:

- AB8939 compound
- Cytarabine (for comparison)
- AML cell lines (e.g., MOLM14, HL60, U937) or purified mononuclear cells from AML patient blood/bone marrow
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 μ L of complete culture medium.
- Compound Preparation: Prepare a 2X serial dilution of AB8939 and Cytarabine in culture medium.
- Treatment: Add 100 μL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control wells (e.g., DMSO).
- Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).



Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol describes a general workflow for evaluating the in vivo efficacy of **AB8939** in a cytarabine-resistant AML PDX model.

Materials:

- Immunodeficient mice (e.g., NSG mice)
- Cytarabine-resistant AML patient-derived cells
- AB8939 compound formulated for intravenous injection
- Cytarabine formulated for injection
- Vehicle control solution
- Calipers for tumor measurement
- Flow cytometer and antibodies for blast analysis

Procedure:

- Xenograft Establishment: Engraft immunodeficient mice with cytarabine-resistant AML patient cells via tail vein injection.
- Monitoring: Monitor mice for engraftment by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
- Treatment Initiation: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, **AB8939**, Cytarabine).
- Dosing Regimen: Administer AB8939 intravenously at a dose of 2 mg/kg for three consecutive days per week (3 ON / 4 OFF) for two weeks, followed by 5 mg/kg for one week on the same schedule.[2] Administer cytarabine and vehicle according to established protocols.

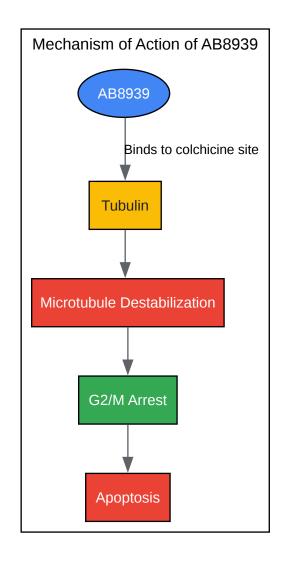


• Efficacy Assessment:

- Tumor Growth: If applicable (subcutaneous model), measure tumor volume with calipers twice weekly.
- Blast Quantification: At specified time points (e.g., 41 days post-graft), collect peripheral blood and bone marrow to quantify the percentage of leukemic blasts (human CD45+ cells) by flow cytometry.[1]
- Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data for Kaplan-Meier analysis.
- Data Analysis: Compare tumor growth, blast counts, and survival between treatment groups using appropriate statistical methods.

Mandatory Visualizations

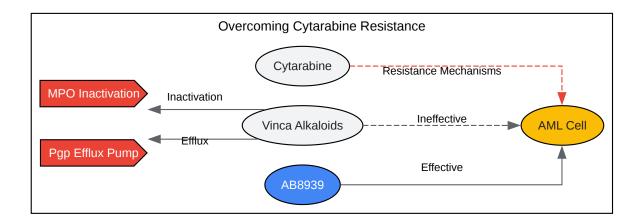




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Caption: Mechanism of action of AB8939 in inducing apoptosis.

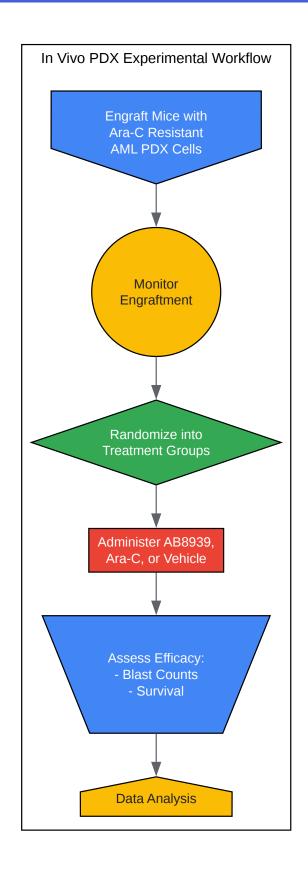




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Caption: AB8939 circumvents key drug resistance mechanisms in AML.





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Caption: Workflow for in vivo evaluation of AB8939 in PDX models.



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